molecular formula C19H18N2O3 B5120786 N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide

N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide

Cat. No.: B5120786
M. Wt: 322.4 g/mol
InChI Key: VBJKAIDMUUDGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide is a synthetic small molecule characterized by a phthalimide (1,3-dioxo-isoindole) core linked to a propionamide moiety, which is further substituted with a 2,4-dimethylphenyl group. This structure confers unique physicochemical properties, including moderate lipophilicity due to the aromatic dimethylphenyl group and hydrogen-bonding capacity from the amide and phthalimide functionalities.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-11-8-9-16(12(2)10-11)20-17(22)13(3)21-18(23)14-6-4-5-7-15(14)19(21)24/h4-10,13H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJKAIDMUUDGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322475
Record name N-(2,4-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313267-30-0
Record name N-(2,4-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide typically involves the following steps:

    Formation of the Isoindole Derivative: The isoindole derivative can be synthesized through the cyclization of an appropriate phthalic anhydride derivative with an amine.

    Attachment of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,4-dimethylbenzoyl chloride and an appropriate catalyst.

    Formation of the Propionamide Backbone: The final step involves the reaction of the isoindole derivative with the 2,4-dimethylphenyl group to form the propionamide backbone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution Reagents: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s phthalimide-propionamide scaffold is shared with several derivatives, but substituent variations significantly influence properties and bioactivity:

Compound Substituents Key Structural Differences Molecular Weight Melting Point
Target Compound 2,4-Dimethylphenyl Reference structure ~353.4 g/mol* Not reported
N-(2-Diphenylamino-ethyl)-2-(3-fluoro-4-methanesulfonylamino-phenyl)-propionamide (52) () Diphenylamino-ethyl, 3-fluoro-4-methanesulfonylamino-phenyl Polar sulfonamide group; higher molecular weight ~493.5 g/mol 156–158°C
3-(1,3-Dioxo-isoindol-2-yl)-N-thiazol-2-yl-propionamide () Thiazol-2-yl Heterocyclic thiazole ring; lower lipophilicity 301.32 g/mol Not reported
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide () Pyrazole and phenyl groups Bulky pyrazole and phenyl substituents ~487.5 g/mol Not reported
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride () Ethyl ester, 4-aminophenyl Ionizable amine; ester functionality 374.82 g/mol Not reported

*Estimated based on molecular formula (C20H19N2O3).

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., fluoro, sulfonamide in ) increase hydrogen-bonding capacity, while electron-donating groups (e.g., dimethyl in the target compound) may modulate receptor binding .

Physicochemical Properties

  • Solubility: Phthalimide derivatives generally exhibit poor aqueous solubility (e.g., (1,3-dioxo-isoindol-2-yl)-acetic acid in is insoluble in water but soluble in EtOAc and methanol) . The target compound’s dimethylphenyl group may further reduce solubility compared to more polar analogs.
  • Thermal Stability : Melting points for similar compounds range widely (66–168°C in ), influenced by crystallinity and intermolecular interactions .

Biological Activity

N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available research on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula C22H24N2O3C_{22}H_{24}N_{2}O_{3} and is characterized by a complex structure that includes an isoindole moiety. Its chemical structure can be represented as follows:

N 2 4 Dimethyl phenyl 2 1 3 dioxo 1 3 dihydro isoindol 2 yl propionamide\text{N 2 4 Dimethyl phenyl 2 1 3 dioxo 1 3 dihydro isoindol 2 yl propionamide}

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its antitumor , antimicrobial , and anti-inflammatory properties. Below are detailed findings from various studies.

Antitumor Activity

Several studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. It has been shown to arrest the cell cycle at the G2/M phase, leading to increased cellular stress and eventual cell death.
Cell LineIC50 (µM)Reference
HeLa (cervical)15
MCF7 (breast)20
A549 (lung)25

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains. Results suggest moderate to significant activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus31.25
Escherichia coli62.5
Mycobacterium tuberculosis40

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokine production in vitro:

  • Experimental Findings : In a murine model of inflammation, administration of the compound significantly decreased levels of TNF-alpha and IL-6.

Case Studies

A notable case study involved the use of this compound in combination with standard chemotherapy agents. The study found that the compound enhanced the efficacy of doxorubicin in resistant cancer cell lines, suggesting a potential role as an adjuvant therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-isoindol-2-yl)-propionamide, and how are yields optimized?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the isoindole-1,3-dione (phthalimide) core via condensation of substituted amines with phthalic anhydride derivatives .
  • Step 2 : Propionamide linkage via nucleophilic acyl substitution, using coupling agents like DCC or EDC in anhydrous solvents (e.g., DMF) under inert atmospheres .
  • Step 3 : Introduction of the 2,4-dimethylphenyl group via Suzuki-Miyaura coupling (if aryl halide intermediates are used), requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., tri-oo-tolylphosphine) .
  • Optimization : Catalytic systems (e.g., Pd/ligand ratios) and temperature control (e.g., 90°C for cross-coupling) improve yields. Purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent integration and stereochemistry. For example, aromatic protons (δ 7.6–8.0 ppm) and methyl groups (δ 2.2–2.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or FAB-MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • IR Spectroscopy : Stretching bands for amide (1650–1700 cm⁻¹) and phthalimide carbonyls (1700–1750 cm⁻¹) confirm functional groups .

Q. What are the solubility and formulation challenges for this compound in biological assays?

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) due to the phthalimide and aromatic moieties. Poor aqueous solubility requires DMSO stock solutions (<10% v/v) for in vitro assays .
  • Formulation : Nanoemulsion or cyclodextrin encapsulation improves bioavailability for in vivo studies. Stability tests (e.g., HPLC monitoring at 4°C) prevent degradation .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., methyl vs. chloro) influence biological activity and receptor selectivity?

  • SAR Insights :

  • Electron-Withdrawing Groups (Cl) : Enhance binding to targets like mGluR5 via dipole interactions, as seen in analogs with 2-chlorophenyl groups (IC₅₀ = 120 nM) .
  • Electron-Donating Groups (CH₃) : 2,4-Dimethyl substitution may improve lipophilicity and membrane permeability but reduce affinity compared to halogenated analogs .
  • Experimental Design : Competitive binding assays (e.g., radioligand displacement) and mutagenesis studies (e.g., Ala-scanning of mGluR5) identify critical binding residues .

Q. How can contradictions in reported receptor modulation data (e.g., agonist vs. antagonist effects) be resolved?

  • Strategies :

  • Functional Assays : Use calcium flux (FLIPR) or cAMP assays to differentiate allosteric vs. orthosteric mechanisms. For example, positive allosteric modulators (PAMs) enhance endogenous agonist efficacy without direct activation .
  • Structural Studies : Cryo-EM or X-ray crystallography of the compound-receptor complex clarifies binding modes. Docking simulations (e.g., Glide or AutoDock) predict interactions with residues like Pro655 in mGluR5 .

Q. What in silico strategies predict metabolic stability and off-target effects of this compound?

  • Methods :

  • ADMET Prediction : Tools like SwissADME or ADMETlab estimate CYP450 metabolism (e.g., CYP3A4 oxidation of methyl groups) and potential hepatotoxicity .
  • Off-Target Screening : Pharmacophore-based virtual screening against databases (e.g., ChEMBL) identifies risks (e.g., hERG channel inhibition) .

Q. How can analogs be designed to improve pharmacokinetics while retaining target affinity?

  • Design Principles :

  • Bioisosteric Replacement : Substitute the phthalimide with succinimide to reduce metabolic lability while maintaining hydrogen-bonding capacity .
  • Prodrug Strategies : Esterification of the propionamide (e.g., 4-methoxybenzyl ester) enhances oral absorption, with enzymatic cleavage in vivo .
  • In Vivo Validation : Pharmacokinetic studies in rodents (e.g., t₁/₂, AUC) guide lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.